4-(((3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile
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Overview
Description
WAY-345438 is a chemical compound known for its role as a Casein kinase 1δ inhibitor . Casein kinase 1δ is an enzyme involved in various cellular processes, including circadian rhythm regulation, DNA repair, and cell division. Inhibitors like WAY-345438 are valuable tools in scientific research for studying these processes and potentially developing therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-345438 involves multiple steps, starting from commercially available starting materials. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds typically involve:
Formation of the core structure: This step often includes cyclization reactions or coupling reactions to form the core scaffold of the molecule.
Functional group modifications: Introduction of specific functional groups through reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production of WAY-345438 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
WAY-345438 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and acyl chlorides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
WAY-345438 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Casein kinase 1δ and its effects on various chemical pathways.
Biology: Helps in understanding the role of Casein kinase 1δ in cellular processes such as circadian rhythm regulation, DNA repair, and cell division.
Medicine: Potential therapeutic applications in treating diseases related to dysregulated Casein kinase 1δ activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Casein kinase 1δ.
Mechanism of Action
WAY-345438 exerts its effects by inhibiting the activity of Casein kinase 1δ. This enzyme is involved in phosphorylating various substrates, which in turn regulate multiple cellular processes. By inhibiting Casein kinase 1δ, WAY-345438 can modulate these processes, leading to potential therapeutic benefits. The molecular targets and pathways involved include:
Circadian rhythm regulation: Inhibition of Casein kinase 1δ affects the phosphorylation of proteins involved in the circadian clock, potentially altering sleep-wake cycles.
DNA repair: Modulation of Casein kinase 1δ activity can influence the repair of damaged DNA, which is crucial for maintaining genomic stability.
Cell division: Inhibition of Casein kinase 1δ can impact cell cycle progression and division, which is relevant in cancer research.
Comparison with Similar Compounds
WAY-345438 can be compared with other Casein kinase 1δ inhibitors, such as:
IC261: Another Casein kinase 1δ inhibitor with similar applications in research.
PF-670462: Known for its role in circadian rhythm studies.
SR-3029: Used in cancer research for its effects on cell division and proliferation.
WAY-345438 is unique due to its specific binding affinity and inhibitory potency, making it a valuable tool in various scientific research fields.
Properties
IUPAC Name |
4-[[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-2-29-20-13-11-19(12-14-20)27-23(28)21-5-3-4-6-22(21)26-24(27)30-16-18-9-7-17(15-25)8-10-18/h3-14H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXBIJNVFOUNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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